molecular formula C8H10Cl2FN B3418926 (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1332593-91-5

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No. B3418926
CAS RN: 1332593-91-5
M. Wt: 210.07 g/mol
InChI Key: ZJWNGZJNOWRDLV-NUBCRITNSA-N
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Description

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, also known as (R)-2-chloro-N-fluoro-N-methylphenethylamine hydrochloride, is a chemical compound that is used in various scientific research applications. It is a chiral molecule that can exist in two enantiomeric forms, (R)-2-chloro-N-fluoro-N-methylphenethylamine hydrochloride and (S)-2-chloro-N-fluoro-N-methylphenethylamine hydrochloride. The (R)-enantiomer is the most widely used and studied form of the compound. This compound is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a chiral ligand in asymmetric synthesis, as it can form a stable complex with a variety of transition metal catalysts. The compound has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein-protein interactions, and signal transduction.

Mechanism of Action

The mechanism of action of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is not well understood. However, it is believed to interact with various proteins and receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. It is thought to act as an agonist or antagonist of these proteins and receptors, depending on the specific mechanism of action. For example, it has been shown to act as an agonist at certain G-protein coupled receptors, such as the α2A-adrenergic receptor, and as an antagonist at certain ion channels, such as the human ether-a-go-go-related gene (hERG) channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride are not well understood. However, it has been shown to have a variety of effects on the body, including an increase in heart rate, blood pressure, and respiration rate. It has also been shown to have an effect on the central nervous system, including an increase in alertness and arousal. Additionally, it has been shown to have an effect on the endocrine system, including an increase in the release of hormones such as adrenaline and noradrenaline.

Advantages and Limitations for Lab Experiments

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it can be synthesized easily and inexpensively using a variety of methods. Additionally, it has been shown to be a stable compound, with a long shelf-life and low toxicity. However, the compound is not water soluble and can be difficult to dissolve in aqueous solutions. Additionally, the compound has a low solubility in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are a variety of potential future directions for (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. For example, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of the compound and its potential applications. Additionally, further research into its use as a chiral ligand in asymmetric synthesis could lead to the development of more efficient and cost-effective synthesis methods. Finally, research into its use in the study of enzyme-catalyzed reactions and the synthesis of pharmaceuticals and agrochemicals could lead to the development of new and improved compounds.

properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNGZJNOWRDLV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704133
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

CAS RN

1217464-96-4, 1332593-91-5
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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